molecular formula C18H18N2O4 B2730101 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate CAS No. 331460-58-3

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate

Cat. No.: B2730101
CAS No.: 331460-58-3
M. Wt: 326.352
InChI Key: ZRBHFUMDMMHIKD-XDHOZWIPSA-N
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Description

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is a synthetic organic compound featuring a pivalate ester group linked to a phenyl ring substituted with a Schiff base moiety (3-nitrophenyl methylene amino group). This structure combines the steric bulk of the pivalate group (tert-butyl ester) with the electron-withdrawing nitro group, which may influence its reactivity, stability, and solubility. The nitro group could enhance electrophilic reactivity, making it suitable for nitration or reduction reactions, whereas the pivalate group may improve lipid solubility or metabolic stability compared to simpler esters.

Properties

IUPAC Name

[4-[(3-nitrophenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-18(2,3)17(21)24-16-9-7-14(8-10-16)19-12-13-5-4-6-15(11-13)20(22)23/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBHFUMDMMHIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate typically involves the condensation of 4-aminophenyl pivalate with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: 4-{[(3-Aminophenyl)methylene]amino}phenyl pivalate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-aminophenyl pivalate and 3-nitrobenzaldehyde.

Scientific Research Applications

4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methylene bridge and ester group can also participate in various biochemical reactions, potentially leading to the modulation of molecular targets and pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate with structurally related compounds, focusing on molecular properties, functional groups, and commercial availability. Data from the provided evidence and inferred structural insights are summarized in Table 1.

Structural and Functional Group Analysis

  • This compound: Contains a nitro-substituted aromatic Schiff base and a bulky pivalate ester. Molecular weight (estimated): ~356.35 g/mol (C₁₈H₁₇N₃O₄). Key features: Electron-withdrawing nitro group enhances electrophilicity; imine group enables coordination or condensation reactions.
  • 6-Methyl-3-pyridinyl pivalate : Molecular formula: C₁₁H₁₅NO₂; molecular weight: 193.24 g/mol. Features a pyridine ring (heteroaromatic, basic) with a methyl substituent and pivalate ester.
  • 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid :

    • Molecular formula: C₁₀H₈N₂O₂S; molecular weight: 220.25 g/mol.
    • Combines a thiazole ring (sulfur and nitrogen heterocycle) with a pyridine substituent and carboxylic acid group.
    • The carboxylic acid group offers acidity (pKa ~2-3), contrasting with the ester functionality in the target compound.

Commercial and Economic Considerations

  • 6-Methyl-3-pyridinyl pivalate is priced at JPY 30,000 for 5g (>95% purity) and JPY 8,500 for 1g, reflecting its niche research use .
  • No pricing data is available for the target compound in the provided evidence, but its complex synthesis (due to multiple functional groups) may increase cost compared to simpler esters like 6-Methyl-3-pyridinyl pivalate.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN Purity (%) Price (JPY)
This compound C₁₈H₁₇N₃O₄ ~356.35 Nitro, Schiff base, pivalate Not provided N/A N/A
6-Methyl-3-pyridinyl pivalate C₁₁H₁₅NO₂ 193.24 Pyridine, pivalate 1432594-32-5 >95.0 30,000 (5g)
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid C₁₀H₈N₂O₂S 220.25 Thiazole, pyridine, carboxylic acid 39091-01-5 N/A N/A

Research Implications and Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key limitations include:

  • Synthetic Challenges : The target compound’s nitro and imine groups may complicate synthesis and purification compared to simpler esters.

Further studies should explore its spectroscopic characterization, reactivity in cross-coupling reactions, and biological screening to validate hypothesized applications.

Biological Activity

The compound 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate is a derivative of pivalic acid and an amine that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis

The synthesis of This compound typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine followed by the esterification with pivalic acid. The general synthetic route can be summarized as follows:

  • Condensation Reaction : The initial step involves the condensation of 3-nitrobenzaldehyde with an amino compound to form the corresponding imine.
  • Esterification : The imine is then reacted with pivalic acid to yield the target compound.

Biological Activity

The biological activity of This compound can be categorized into several key areas:

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the modulation of estrogen receptors and aromatase activity .

The proposed mechanism behind the antitumor activity includes:

  • Estrogen Receptor Modulation : Compounds that affect estrogen receptor signaling pathways can lead to reduced tumor growth in hormone-sensitive cancers.
  • Aromatase Inhibition : By inhibiting aromatase, these compounds can lower estrogen levels in the body, which is particularly beneficial in treating certain types of breast cancer.

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds related to This compound :

  • Study on Breast Cancer Models :
    • A study demonstrated that a related compound significantly reduced tumor size in a mouse model of breast cancer when administered over a course of several weeks. The results indicated a marked decrease in tumor proliferation markers .
  • CNS Penetration Studies :
    • Research has also focused on the CNS penetration capabilities of prodrugs derived from this class of compounds. For instance, modifications to enhance lipophilicity resulted in improved brain delivery and reduced peripheral toxicity .

Data Tables

PropertyValue
Molecular FormulaC₁₃H₁₃N₃O₄
Molecular Weight253.25 g/mol
CAS NumberXXXX-XX-XXXX
Antitumor ActivityIC50 < 10 µM in MCF-7 cells
Aromatase InhibitionIC50 = 25 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(3-Nitrophenyl)methylene]amino}phenyl pivalate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation reactions between 3-nitrobenzaldehyde derivatives and pivalate-containing amines. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature (reflux vs. ambient), and catalysts (e.g., acetic acid for Schiff base formation). Yield optimization requires monitoring via HPLC or TLC to identify intermediates and byproducts. For structural analogs like p-nitrophenyl pivalate, steric hindrance from the pivaloyl group reduces reactivity compared to simpler esters .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • IR Spectroscopy : Confirms imine (C=N) stretch at ~1600–1650 cm⁻¹ and nitro (NO₂) bands at ~1520 and 1350 cm⁻¹.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and pivaloyl methyl groups (δ 1.2–1.4 ppm) are diagnostic.
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Comparative studies with analogs like 4-nitrophenyl acetate highlight spectral differences due to steric effects .

Q. What enzymatic or biochemical assays utilize this compound as a substrate?

  • Methodological Answer : The compound’s ester and nitro groups make it a candidate for hydrolytic enzyme studies (e.g., esterases, lipases). Kinetic assays measure hydrolysis rates via UV-Vis monitoring of p-nitrophenolate release (λ = 405 nm). Adjusting pH (7–9) and temperature (25–37°C) optimizes activity. However, the bulky pivaloyl group may reduce substrate accessibility compared to less hindered analogs .

Advanced Research Questions

Q. How does the compound’s environmental fate compare to structurally similar esters, and what methodologies assess its persistence?

  • Methodological Answer : Environmental stability studies involve:

  • Hydrolysis : pH-dependent degradation (e.g., acidic vs. alkaline conditions) tracked via LC-MS.
  • Photolysis : UV irradiation experiments to identify nitro group-derived degradation products (e.g., nitrophenols).
  • QSAR Modeling : Predicts bioaccumulation potential using logP values and electronic descriptors (e.g., Hammett constants). Data from Project INCHEMBIOL suggest nitroaromatics exhibit moderate persistence in aquatic systems .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in hydrolysis rates (e.g., solvent polarity effects) may arise from incomplete purification or residual catalysts. Resolution strategies:

  • Controlled Replicates : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.
  • Isolation of Intermediates : Use column chromatography to isolate pure intermediates for kinetic profiling.
    Cross-validation with computational models (e.g., DFT calculations) can clarify steric/electronic influences .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., acetylcholinesterase) using software like AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity. The nitro group may confer electrophilic reactivity, requiring mutagenicity assays (e.g., Ames test) .

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